molecular formula C16H24N2O4 B5902962 N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide

N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide

Cat. No. B5902962
M. Wt: 308.37 g/mol
InChI Key: LRTGVZYWANKAIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide, also known as DOB-AM, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. DOB-AM is a derivative of the psychedelic drug DOB, which is known for its hallucinogenic effects. However, DOB-AM has been modified to eliminate its psychoactive effects, making it a useful tool for studying the brain and its functions.

Mechanism of Action

N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide acts as an agonist at TAAR1, which activates a signaling pathway that leads to the release of dopamine and other neurotransmitters in the brain. This activation of TAAR1 has been shown to have a variety of effects on the brain, including increasing locomotor activity, reducing anxiety-like behavior, and enhancing cognitive function.
Biochemical and Physiological Effects
N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide has been found to have a variety of biochemical and physiological effects on the brain. It has been shown to increase the release of dopamine and other neurotransmitters, as well as modulating the activity of other neurotransmitter systems, including serotonin and glutamate. These effects have been linked to changes in behavior, including increased locomotor activity, reduced anxiety-like behavior, and enhanced cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide in scientific research is that it has been modified to eliminate its psychoactive effects, making it a useful tool for studying the brain and its functions without confounding factors such as altered perception or mood. However, one limitation of using N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide is that it is a relatively new compound, and its effects on the brain and body are still being studied. Additionally, as with any research tool, it is important to use N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide in a responsible and ethical manner, and to take appropriate safety precautions when handling the compound.

Future Directions

There are a number of potential future directions for research on N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide. One area of interest is in understanding the role of TAAR1 in the brain and its potential as a target for therapeutic interventions. Another potential direction is in using N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide to study the effects of neurotransmitter systems on behavior and cognition, and how these effects may be modulated by other factors such as stress or drug exposure. Finally, there may be potential applications for N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide in the development of new drugs or treatments for neurological and psychiatric disorders.

Synthesis Methods

N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide can be synthesized by reacting 2,5-dimethoxybenzaldehyde with ethylamine to form the intermediate 2,5-dimethoxybenzylamine. This intermediate is then reacted with 2-(bromomethyl)-2-methyl-1,3-dioxolane to form the oxazinane ring. Finally, the amide group is introduced using propionyl chloride to form N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide.

Scientific Research Applications

N-(2,5-dimethoxybenzyl)-3-(1,2-oxazinan-2-yl)propanamide has been used in scientific research to study the brain and its functions. It has been found to be a potent and selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in the brain. TAAR1 has been implicated in a variety of physiological processes, including mood regulation, reward processing, and locomotor activity.

properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-3-(oxazinan-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-20-14-5-6-15(21-2)13(11-14)12-17-16(19)7-9-18-8-3-4-10-22-18/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTGVZYWANKAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC(=O)CCN2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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